N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide
Description
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide is a quinoline-derived compound featuring a 4-ethoxy group, a 2-(4-methoxyphenyl) substituent on the quinoline core, and a 3,5-dimethoxybenzamide moiety at position 4. The ethoxy and methoxy groups may enhance solubility and metabolic stability compared to more lipophilic analogs, while the benzamide group could facilitate hydrogen bonding in target binding .
Properties
IUPAC Name |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-5-34-26-16-25(17-6-9-20(31-2)10-7-17)29-24-11-8-19(14-23(24)26)28-27(30)18-12-21(32-3)15-22(13-18)33-4/h6-16H,5H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRQHZHAQRLBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied due to its mild and functional group tolerant reaction conditions . This reaction typically involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The preparation of the compound may also involve the functionalization of preformed pyrrolidine rings .
Chemical Reactions Analysis
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include nucleophiles and electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound contributes to its biological activity by allowing efficient exploration of the pharmacophore space due to its sp3-hybridization . The stereochemistry and spatial orientation of substituents can lead to different biological profiles due to different binding modes to enantioselective proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s quinoline scaffold is shared with several patented derivatives (). Key structural variations among analogs include:
- Quinoline substituents: Position and type of substituents (e.g., ethoxy, cyano, halogenated groups).
- Amide/linker groups : Benzamide vs. acetamide or enamide moieties.
- Auxiliary rings : Tetrahydrofuran (THF)-oxy or piperidinyl groups.
Table 1: Structural Comparison of Selected Quinoline Derivatives
Hypothesized Pharmacological Implications
- Target Compound vs. The 3,5-dimethoxybenzamide could offer stronger π-π stacking or hydrogen bonding than piperidinyl acetamide .
- Target Compound vs. Halogenated Analogs (Patent 5) : Methoxy groups may confer higher hydrophilicity versus bromo/chloro substituents, which typically enhance lipophilicity and membrane permeability but risk metabolic instability .
- Benzamide Moieties : Both the target compound and isoxaben share dimethoxybenzamide groups, suggesting possible overlap in mechanisms such as enzyme inhibition (e.g., cellulose biosynthesis in plants for isoxaben) .
Physicochemical and ADME Properties
- Solubility: Methoxy and ethoxy groups likely improve aqueous solubility compared to halogenated or cyano-containing analogs.
- Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than allylic or propargyl substituents seen in Patent 5 derivatives .
- Binding Affinity: The planar quinoline core with electron-donating methoxy groups may favor interactions with aromatic residues in binding pockets, analogous to isoxaben’s activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
